

# Spectroscopic Analysis of 1-Chlorononane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chlorononane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-chlorononane**, a chlorinated hydrocarbon used in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and illustrates the correlative nature of these analytical techniques.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra of **1-chlorononane**. This information is crucial for the structural elucidation and purity assessment of the compound.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for **1-Chlorononane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.54	Triplet	2H	-CH <sub>2</sub> -Cl
1.77	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -Cl
1.42 - 1.20	Multiplet	12H	-(CH <sub>2</sub> ) <sub>6</sub> -
0.88	Triplet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS[1]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **1-Chlorononane**

Chemical Shift ( $\delta$ ) ppm	Assignment
45.1	-CH <sub>2</sub> -Cl
32.7	-CH <sub>2</sub> -CH <sub>2</sub> -Cl
31.8	C7
29.4	C5
29.2	C6
28.8	C4
26.8	C3
22.6	C8
14.1	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>[1][2]

## Infrared (IR) Spectroscopy

Table 3: Principal Infrared Absorption Bands for **1-Chlorononane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2855	Strong	C-H stretch (alkane)
1466	Medium	C-H bend (methylene)
725	Strong	C-Cl stretch

Technique: Capillary Cell: Neat[3][4]

## Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **1-Chlorononane**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
91	100	[C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup> (base peak)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
162	Low	[M] <sup>+</sup> (Molecular Ion)
164	Low	[M+2] <sup>+</sup> (Isotope Peak)

Technique: GC-MS (Electron Ionization)[3][5][6]

## Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-chlorononane** in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), is prepared.[1] The spectrum is recorded on an NMR spectrometer, such as a Bruker AC-300, operating at a specific frequency for <sup>1</sup>H and <sup>13</sup>C nuclei.[7] Tetramethylsilane (TMS) is commonly

used as an internal standard for chemical shift referencing.[1] For  $^1\text{H}$  NMR, standard acquisition parameters are used, and for  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

For a neat liquid sample like **1-chlorononane**, the IR spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3][4] The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.[3] The instrument measures the absorption of infrared radiation at various wavelengths, providing information about the functional groups present in the molecule.

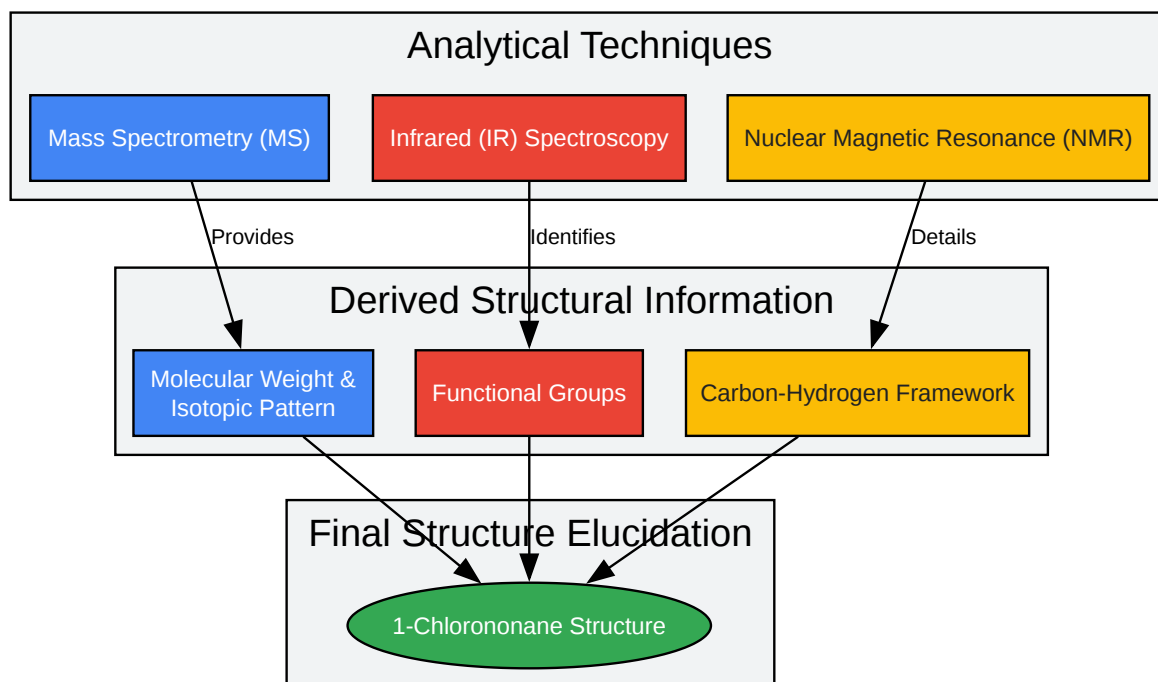
## Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[3][6] The **1-chlorononane** sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).[6] The resulting charged fragments are separated based on their mass-to-charge ratio, and a mass spectrum is produced.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an organic molecule like 1-chloronane.

## Spectroscopic Analysis of 1-Chlorononane



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Caption: Workflow of Spectroscopic Structure Elucidation.

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